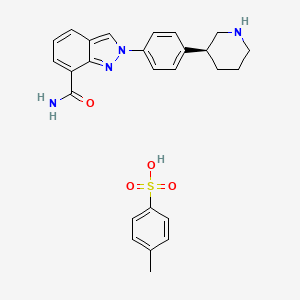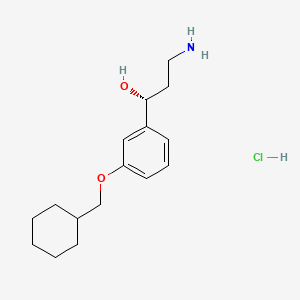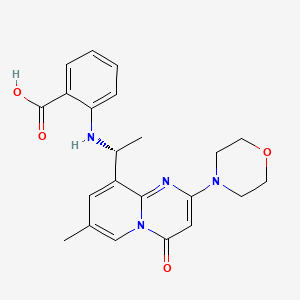![molecular formula C23H25ClN2O2S B560098 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride CAS No. 1338545-07-5](/img/structure/B560098.png)
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride
Overview
Description
OTS964 (hydrochloride) is an orally active, high-affinity, and selective inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK). This protein kinase is over-expressed in several types of cancer, including leukemia, breast, kidney, ovarian, and lung cancers . OTS964 (hydrochloride) has demonstrated potent anti-proliferative activity in a variety of cancer cell lines .
Mechanism of Action
Target of Action
OTS-964 primarily targets the T-lymphokine-activated killer cell-originated protein kinase (TOPK) and cyclin-dependent kinase CDK11 . TOPK is a protein kinase crucial for mitosis and is highly expressed in various cancers, including ovarian and lung cancers . CDK11 is another important target of OTS-964, which binds to CDK11B with a Kd of 40 nM .
Mode of Action
OTS-964 acts as a potent inhibitor of TOPK and CDK11 . It interacts with the drug-binding pocket of these proteins, inhibiting their function . This interaction leads to changes in the cellular processes regulated by these proteins, primarily affecting cell proliferation and cell cycle progression .
Biochemical Pathways
The inhibition of TOPK and CDK11 by OTS-964 affects several biochemical pathways. TOPK is involved in cell cycle control and mitotic progression . Therefore, its inhibition can lead to cell cycle arrest and apoptosis, thereby suppressing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of OTS-964 involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that OTS-964 has been formulated into liposomes to overcome hematopoietic toxicities observed in mouse xenograft models . This liposomal formulation of OTS-964 has shown stability with less than 10% release after 4 days in phosphate-buffered saline at 37 °C .
Result of Action
The result of OTS-964 action at the molecular and cellular level is the inhibition of cell proliferation and induction of apoptosis . By inhibiting TOPK and CDK11, OTS-964 disrupts cell cycle progression, leading to cell cycle arrest and subsequent apoptosis . This results in the suppression of cancer cell growth and potentially the regression of tumors .
Action Environment
The action of OTS-964 can be influenced by various environmental factors. For instance, the presence of serum proteins, specifically albumin, can enhance the fluorescence of OTS-964, which is used to estimate its association with liposomes . Furthermore, the overexpression of ATP-binding cassette sub-family G member 2 (ABCG2) transporter may attenuate the therapeutic effect of OTS-964 in cancer cells .
Biochemical Analysis
Biochemical Properties
OTS-964 demonstrates potent anti-proliferative activity in a panel of cell lines positive for TOPK . It interacts with the ATP-binding cassette sub-family G member 2 (ABCG2), a protein that plays a crucial role in multidrug resistance . The interaction of OTS-964 with ABCG2 limits its effectiveness in drug-resistant and gene-transfected cells overexpressing ABCG2 .
Cellular Effects
OTS-964 suppresses cancer cell proliferation and increases cancer cell death . It also upregulates ABCG2 protein and mRNA expression levels, resulting in enhanced resistance to ABCG2 substrate-drugs .
Molecular Mechanism
OTS-964 shows an inhibitory effect on the efflux function mediated by ABCG2, affecting the pharmacokinetic profile of other ABCG2 substrate-drugs . It stimulates ATPase activity of ABCG2 in a concentration-dependent manner . Computational molecular docking analysis suggests that OTS-964 interacts with the drug-binding pocket of ABCG2 protein and has substrate-like behaviors .
Temporal Effects in Laboratory Settings
The OTS-964 liposomal formulation proves to be very stable with less than 10% release after 4 days in phosphate-buffered saline at 37 °C . The quantity of drug associated with the liposomal surface but not inside the liposomes could also be estimated .
Dosage Effects in Animal Models
In animal models, OTS-964 has shown to cause tumors to shrink, even after the treatment, ultimately revealing complete regression . When administered to mouse xenograft models, adverse hematopoietic toxicities were observed .
Transport and Distribution
OTS-964 is encapsulated into liposomes for clinical development . This liposomal formulation allows for the controlled release of OTS-964, aiding in its distribution within cells and tissues .
Subcellular Localization
Given its interaction with ABCG2, a transporter protein located in the plasma membrane, it can be inferred that OTS-964 may localize to the same or nearby regions .
Preparation Methods
Industrial Production Methods: Industrial production of OTS964 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often encapsulated in liposomes to enhance its stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: OTS964 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of OTS964 with different functional groups.
Scientific Research Applications
OTS964 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of protein kinases and their role in cell signaling pathways.
Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.
Comparison with Similar Compounds
OTS514: Another TOPK inhibitor with similar anti-cancer properties.
OTS167: A compound with a broader kinase inhibition profile, including TOPK and other kinases.
OTS193: A selective inhibitor of TOPK with a different chemical structure.
Uniqueness of OTS964 (Hydrochloride): OTS964 (hydrochloride) stands out due to its high selectivity and potency as a TOPK inhibitor. Its ability to induce complete tumor regression in preclinical models without significant adverse effects makes it a promising candidate for further development .
Properties
IUPAC Name |
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S.ClH/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20;/h5-11,14,26H,12H2,1-4H3,(H,24,27);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPWOYBWUWSJDW-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338545-07-5 | |
| Record name | Thieno[2,3-c]quinolin-4(5H)-one, 9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338545-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes OTS964 hydrochloride a promising candidate for cancer therapy, and how does its combination with Albendazole enhance its efficacy?
A1: OTS964 hydrochloride demonstrates promising anticancer properties by inhibiting TOPK, a protein kinase often overexpressed in various cancers. [] This inhibition disrupts cancer cell proliferation and survival. The research highlights the synergistic cytotoxic effect observed when OTS964 hydrochloride is combined with Albendazole, another anticancer agent. This synergistic toxicity arises from enhanced apoptosis induction, increased reactive oxygen species (ROS) generation, reduced vascular endothelial growth factor (VEGF) secretion, and inhibited migration and invasion of cancer cells. [] In vivo studies using a B16F0-bearing mouse model further support these findings, revealing an 80% reduction in tumor size with the combination therapy without noticeable toxicity. [] This research suggests that combining OTS964 hydrochloride with Albendazole holds significant potential for enhancing cancer treatment efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)









![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)

